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Compound of Interest

Compound Name:
Ethyl 2-(6-chloro-3-

pyridyl)thiazole-4-carboxylate

CAS No.: 400776-17-2

Cat. No.: B13662791

Get Quote

Executive Summary
The chloropyridyl thiazole scaffold represents a privileged structure in modern small-molecule

discovery, bridging the gap between high-potency agrochemicals (neonicotinoids) and targeted

pharmaceutical therapeutics (kinase inhibitors, antimicrobials). This guide provides a rigorous

technical analysis of the 2-(6-chloropyridin-3-yl)thiazole core, focusing on its molecular weight

distribution, lipophilicity modulation, and synthetic accessibility.

The synergy between the electron-deficient chloropyridine ring and the electron-rich thiazole

creates a unique "push-pull" electronic system, optimizing metabolic stability and binding

affinity. This document details the physicochemical parameters and experimental protocols

necessary to leverage this scaffold effectively.

Part 1: Structural Architecture & Molecular Weight
Analysis
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The core pharmacophore typically consists of a 6-chloropyridin-3-yl moiety linked to a thiazole

ring (often at the C2 or C4 position).

Molecular Weight Distribution
For bioactive derivatives, the molecular weight (MW) generally falls within the "sweet spot" for

oral bioavailability (Lipinski’s Rule of 5).

Compound Class Typical MW Range (Da) Structural Characteristics

Core Scaffold 196.0 – 210.0
Unsubstituted 2-(6-

chloropyridin-3-yl)thiazole.

Agrochemicals 250.0 – 300.0

Example: Thiacloprid (MW

252.73). Optimized for

systemic plant uptake.

Pharma Leads 350.0 – 500.0

Substituted with

phenyl/heteroaryl groups for

kinase specificity (e.g., EGFR

inhibitors).

The "Chlorine Effect"
The chlorine atom at the C6 position of the pyridine is not merely a substituent; it is a functional

blockade.

Metabolic Stability: It blocks oxidative metabolism at the most reactive pyridine position.

Sigma-Hole Bonding: The chlorine atom can engage in halogen bonding with carbonyl

backbone oxygens in target proteins, a critical interaction for high-affinity binding.

Part 2: Physicochemical Profiling[1]
Understanding the physicochemical landscape is crucial for predicting ADME (Absorption,

Distribution, Metabolism, Excretion) behavior.

Key Physical Properties Table
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Property Value / Range Significance

LogP (Lipophilicity) 1.2 – 2.5

Ideal for membrane

permeability. The

chloropyridine adds ~0.7 log

units compared to pyridine.

Melting Point 130°C – 180°C

Indicates stable crystal lattice;

high MP correlates with good

shelf-stability.

Water Solubility < 200 mg/L

Generally low.[1][2][3]

Requires formulation (e.g.,

mesylate salts) for

pharmaceutical delivery.

pKa (Thiazole N) ~2.5

Weakly basic. Unlikely to be

protonated at physiological pH

(7.4), ensuring passive

diffusion.

Polar Surface Area 40 – 70 Å²

Well within the range for blood-

brain barrier (BBB) penetration

if required.

Property-Activity Flow
The following diagram illustrates how structural modifications influence physical properties and

subsequent biological outcomes.
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(e.g., 6-Cl-Pyridine)
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Caption: Causal relationship between the chloropyridyl structural motif, physicochemical

changes, and biological ADME outcomes.

Part 3: Synthetic Methodology
The Hantzsch Thiazole Synthesis remains the most robust method for constructing this

scaffold. It involves the condensation of a chloropyridyl thioamide with an

-haloketone.

Synthetic Workflow Diagram
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Caption: Step-wise workflow for the Hantzsch synthesis of the chloropyridyl thiazole core.

Detailed Experimental Protocol
Objective: Synthesis of 2-(6-chloropyridin-3-yl)-4-phenylthiazole.
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Reagent Preparation:

Dissolve 6-chloropyridine-3-carbothioamide (1.0 eq, 10 mmol) in absolute ethanol (20 mL)

in a round-bottom flask.

Add 2-bromoacetophenone (1.0 eq, 10 mmol) portion-wise.

Reaction:

Equip the flask with a reflux condenser.

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

Monitor: Use TLC (Hexane:EtOAc 7:3). The disappearance of the thioamide spot indicates

completion.

Workup:

Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

Pour the mixture into ice-cold water (50 mL).

Neutralize with 10% Na₂CO₃ solution until pH ~8. The free base will precipitate as a solid.

Purification:

Filter the solid and wash with cold water.

Recrystallize from ethanol/DMF to yield the pure product.

Validation:

1H NMR (DMSO-d6): Look for the thiazole proton singlet around

8.0–8.2 ppm and the characteristic pyridine coupling.

Melting Point: Expect range 140–150°C (derivative dependent).

Part 4: Experimental Validation of Properties
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To ensure data integrity, synthesized compounds must undergo rigorous physicochemical

testing.

LogP Determination (Shake-Flask Method)
Principle: Partitioning of the solute between n-octanol and water.[1][2]

Protocol:

Saturate n-octanol with water and vice versa.

Dissolve the test compound in the octanol phase.

Shake for 24 hours at 25°C to reach equilibrium.

Separate phases and analyze concentration via HPLC-UV.

Calculate:

.

Target: For this scaffold, a LogP of 1.5 – 2.5 is optimal for oral drugs; < 1.5 is preferred for

systemic agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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